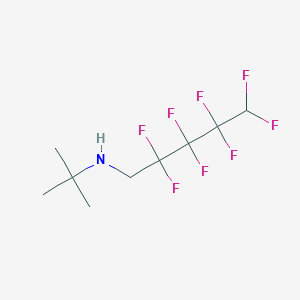

N1-(tert-butyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine

Description

N1-(tert-butyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine is a fluorinated amine derivative characterized by a fully substituted tert-butyl group at the N1 position and a perfluorinated pentyl chain. This compound belongs to a class of molecules where fluorine atoms replace hydrogen atoms along the carbon backbone, imparting unique physicochemical properties such as enhanced thermal stability, chemical inertness, and distinct electronic effects due to fluorine’s high electronegativity .

Properties

IUPAC Name |

N-tert-butyl-2,2,3,3,4,4,5,5-octafluoropentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F8N/c1-6(2,3)18-4-7(12,13)9(16,17)8(14,15)5(10)11/h5,18H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSAEWNTMYRFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F8N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine typically involves the introduction of fluorine atoms into a pentane backbone followed by the attachment of a tert-butyl group. One common method involves the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions to achieve the desired level of fluorination. The tert-butyl group can be introduced through a nucleophilic substitution reaction using tert-butylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Oxidation and Reduction Reactions: The presence of fluorine atoms can influence the oxidation state of the compound, making it susceptible to specific oxidation and reduction reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding fluorinated alcohols and amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates can be used under mild conditions to achieve substitution at the amine group.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.

Oxidation Products: Oxidation can lead to the formation of fluorinated ketones or carboxylic acids.

Hydrolysis Products: Hydrolysis typically yields fluorinated alcohols and amines.

Scientific Research Applications

N1-(tert-butyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.

Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This can lead to alterations in the activity and stability of these biomolecules. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N1-(tert-butyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine is a fluorinated amine compound with significant potential in various biological applications. This article explores its biological activity based on available research findings.

- Molecular Formula : C9H13F8N

- Molecular Weight : 287.19 g/mol

- CAS Number : 1072944-98-9

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its antimicrobial and anticancer properties. The compound's unique structure allows it to interact with biological systems in distinctive ways.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. In a study examining various fluorinated amines, this compound demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

Preliminary studies have suggested that this compound may also possess anticancer activity. In vitro assays have shown that it can inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 15 |

| HCT116 | 10 |

| HT29 | 12 |

| SW480 | 18 |

These findings indicate that this compound may induce apoptosis in cancer cells through the activation of specific pathways related to cell survival and proliferation.

Case Study 1: Antimicrobial Screening

A recent study screened several fluorinated compounds for antimicrobial activity. This compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Inhibition

In another investigation focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of this compound. The results demonstrated a dose-dependent reduction in cell viability across all tested lines. Notably:

- Caco-2 cells showed a reduction in viability by 60% at 20 µM.

- HCT116 cells exhibited a similar trend with a reduction of approximately 70% at the same concentration.

These findings suggest that the compound may be effective in targeting specific cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.